SARS-CoV-2 PLPro Inhibition: 35-Fold Potency Gain and Irreversible Mechanism vs. GRL-0617
A spiro[chromane-2,4'-piperidin]-4-one derivative (compound 45) achieved an enzymatic IC₅₀ of 0.059 μM against SARS-CoV-2 PLPro at 60 minutes, representing a ~35-fold improvement over the benchmark reversible inhibitor GRL-0617 (IC₅₀ = 2.1 μM) [1][2]. Critically, the spiro scaffold enabled time-dependent irreversible inhibition through covalent modification of Cys-111 via a designed linker-warhead trajectory—a mechanism inaccessible to the GRL-0617 chemotype, which binds non-covalently within the S3/S4 subsites [3]. In A549 cells infected with SARS-CoV-2, compound 45 exhibited antiviral activity with an EC₅₀ of 2.1 μM at 48 hours post-infection [1]. The starting fragment hit from the same spiro[chromane-2,4'-piperidin]-4-one scaffold showed an IC₅₀ of 340 μM, highlighting the scaffold's capacity for >5,700-fold potency improvement through systematic SAR [1].
| Evidence Dimension | PLPro enzymatic inhibition potency (IC₅₀, 60 min incubation) |
|---|---|
| Target Compound Data | Compound 45 (spiro[chromane-2,4'-piperidin]-4-one derivative): IC₅₀ = 0.059 μM; antiviral EC₅₀ = 2.1 μM in A549 cells at 48 hpi; irreversible covalent inhibition |
| Comparator Or Baseline | GRL-0617: IC₅₀ = 2.1 ± 0.2 μM; non-covalent, reversible inhibitor; SARS-CoV-2 PLPro [Nature Communications, 2021] |
| Quantified Difference | ~35-fold improvement in enzymatic IC₅₀; irreversible vs. reversible mechanism of action |
| Conditions | SARS-CoV-2 PLPro recombinant enzyme; RLKGG-AMC fluorogenic substrate; IC₅₀ determined at T = 60 min; antiviral EC₅₀ in SARS-CoV-2-infected A549 cells at 48 hpi |
Why This Matters
For procurement decisions in antiviral drug discovery, the spiro[chromane-2,4'-piperidine] scaffold uniquely provides both a low-nanomolar starting point and a proven trajectory for irreversible covalent inhibition—a dual advantage not offered by the GRL-0617 scaffold which is limited to reversible, micromolar binding.
- [1] Wei, Q.; Taylor, A. J.; Miriyala, N.; et al. Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. J. Med. Chem. 2026, 69, 3588–3608. DOI: 10.1021/acs.jmedchem.5c03704. View Source
- [2] Fu, Z.; Huang, B.; Tang, J.; et al. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery. Nat. Commun. 2021, 12, 488. DOI: 10.1038/s41467-020-20718-8. View Source
- [3] Wei, Q.; et al. (J. Med. Chem. 2026). High-resolution covalent cocrystal structures (1.65 Å) confirming irreversible Cys-111 modification and glycine channel engagement from the spiro scaffold. View Source
